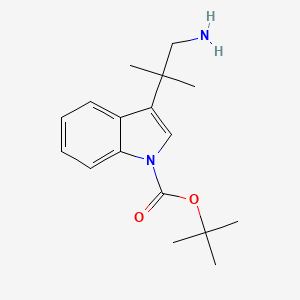

tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate

Descripción general

Descripción

The compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is a related compound . It has a molecular weight of 228.33 and its IUPAC name is tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for the related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-8,13H2,1-5H3 . The InChI key is YIGSVYJNDHDLNU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” is an oil . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

- Application Summary : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .

- Methods of Application : Proteases are extensively applied enzymes in several sectors of industry and biotechnology, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .

- Results or Outcomes : The use of proteolytic enzymes in these applications has greatly advanced our understanding of biological processes and has led to the development of many new therapeutic strategies .

- Application Summary : A PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air is developed .

- Methods of Application : This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions. Mechanistic studies revealed that this transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .

- Results or Outcomes : This method provides an efficient, low-cost, and environmentally friendly methodology for the synthesis of esters and amides in good-to-high yields .

Scientific Field: Molecular Biology

Scientific Field: Organic Chemistry

- Application Summary : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Results or Outcomes : The application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .

- Application Summary : Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides .

- Methods of Application : This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .

- Results or Outcomes : This method provides an efficient, low-cost, and environmentally friendly methodology for the synthesis of esters and amides in good-to-high yields .

Scientific Field: Organic Synthesis

Scientific Field: Chemical Synthesis

- Application Summary : Tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis .

- Methods of Application : These ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Application Summary : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Results or Outcomes : The application of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades .

Scientific Field: Peptide Synthesis

Scientific Field: Organic Synthesis

Safety And Hazards

The related compound “tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate” has several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

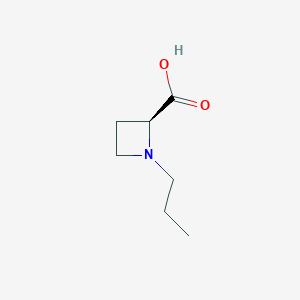

tert-butyl 3-(1-amino-2-methylpropan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,11,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNTRWRJFJHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727996 | |

| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |

CAS RN |

942148-12-1 | |

| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.